3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including a chlorofluorophenyl group, a dioxidotetrahydrothiophenyl group, and a methylisoxazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorofluorophenyl intermediate, followed by the introduction of the dioxidotetrahydrothiophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the isoxazole ring and the carboxamide group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorofluorophenyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its structural features suggest it could interact with specific molecular targets, making it a candidate for the treatment of various diseases. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It may interact with cellular receptors, triggering signaling cascades that lead to physiological effects.
Pathway Modulation: The compound could influence various cellular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide include other isoxazole derivatives, such as:
- 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxamide
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4S/c1-8-12(15(20)18-9-5-6-24(21,22)7-9)14(19-23-8)13-10(16)3-2-4-11(13)17/h2-4,9H,5-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPODAPDTEHNPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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